molecular formula C11H14BrClFNO2 B13079094 Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride CAS No. 502842-69-5

Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride

Cat. No.: B13079094
CAS No.: 502842-69-5
M. Wt: 326.59 g/mol
InChI Key: BCCGNNUBKLZROM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a substituted phenyl ring with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride typically involves a multi-step process. One common method starts with the bromination of 4-fluoroacetophenone, followed by the formation of an intermediate compound through a series of reactions including amination and esterification. The final step involves the conversion of the intermediate to the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different amino or hydroxyl derivatives .

Scientific Research Applications

Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride
  • Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride
  • Ethyl 3-amino-3-(2-chloro-4-fluorophenyl)propanoate hydrochloride

Uniqueness

Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific biological interactions, making it a valuable compound for research and development .

Properties

CAS No.

502842-69-5

Molecular Formula

C11H14BrClFNO2

Molecular Weight

326.59 g/mol

IUPAC Name

ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H13BrFNO2.ClH/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12;/h3-5,10H,2,6,14H2,1H3;1H

InChI Key

BCCGNNUBKLZROM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)F)Br)N.Cl

Origin of Product

United States

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